Dup 105
CAS No.: 96800-41-8
Cat. No.: VC0007222
Molecular Formula: C13H16N2O4S
Molecular Weight: 296.34 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 96800-41-8 |
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Molecular Formula | C13H16N2O4S |
Molecular Weight | 296.34 g/mol |
IUPAC Name | N-[[(5S)-3-(4-methylsulfinylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
Standard InChI | InChI=1S/C13H16N2O4S/c1-9(16)14-7-11-8-15(13(17)19-11)10-3-5-12(6-4-10)20(2)18/h3-6,11H,7-8H2,1-2H3,(H,14,16)/t11-,20?/m0/s1 |
Standard InChI Key | RYTTWOVTZKVWTO-ZOZMEPSFSA-N |
Isomeric SMILES | CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)S(=O)C |
SMILES | CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)S(=O)C |
Canonical SMILES | CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)S(=O)C |
Chemical Structure and Synthesis
The structural uniqueness of DuP 105 lies in its oxazolidinone core, a five-membered ring containing both oxygen and nitrogen atoms. Key features include:
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Stereochemistry: A defined stereocenter at the C5 position (-configuration), critical for ribosomal binding .
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Functional Groups: A 4-methylsulfinylphenyl moiety at position 3 and an acetamidomethyl group at position 5, enhancing solubility and target affinity .
Synthesis Pathway:
DuP 105 is synthesized through a multi-step process involving:
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Ring Formation: Condensation of epichlorohydrin with 4-methylsulfinylbenzaldehyde to form the oxazolidinone backbone.
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Side-Chain Addition: Introduction of the acetamidomethyl group via nucleophilic substitution.
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Purification: Chromatographic techniques to isolate the enantiomerically pure compound .
This synthetic route allows modifications to optimize pharmacokinetic properties, though DuP 105 itself exhibited limited clinical advancement due to potency issues compared to analogs like DuP 721 .
Parameter | DuP 105 | DuP 721 |
---|---|---|
MIC₉₀ for S. aureus | 4–16 µg/mL | 2–8 µg/mL |
Ribosomal Binding Affinity | Moderate | High |
Bacteriostatic Activity | Yes | Yes |
Antimicrobial Activity
In Vitro Efficacy:
DuP 105 demonstrates broad-spectrum activity against gram-positive bacteria, with minimum inhibitory concentrations (MICs) varying by species:
Notably, its potency is fourfold lower than DuP 721, which achieved MIC₅₀ values of 2–8 µg/mL against the same strains .
In Vivo Performance:
In murine models of staphylococcal and streptococcal infections, DuP 105 showed oral efficacy with 50% effective doses (ED₅₀) of 9–23 mg/kg . Parenteral administration further reduced ED₅₀ values, underscoring its potential for systemic use .
Pharmacological Profile
Pharmacokinetics:
While detailed human pharmacokinetic data are scarce, preclinical studies highlight:
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Oral Bioavailability: ~50% in rodent models, with peak plasma concentrations achieved within 2 hours .
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Half-Life: Approximately 3 hours, necessitating multiple daily doses .
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Metabolism: Hepatic oxidation of the methylsulfinyl group, yielding inactive metabolites .
Clinical Applications and Resistance
Potential Indications:
DuP 105 was explored for:
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Pneumonia due to penicillin-resistant Streptococcus pneumoniae .
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Anaerobic infections, albeit with limited activity against Bacteroides fragilis (MIC₉₀ = 16 µg/mL) .
Current Status and Future Directions
Despite its pioneering role, DuP 105 was discontinued in clinical development by Bristol Myers Squibb, likely due to the superior potency of DuP 721 and the eventual approval of linezolid . Nevertheless, its legacy persists in:
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Drug Design: Informing structure-activity relationships for newer oxazolidinones .
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Mechanistic Studies: Cryo-EM analyses of ribosome binding sites, which guide antibiotic optimization .
Table 2: Key Milestones in DuP 105 Development
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